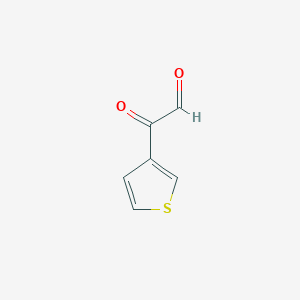

Oxo(thiophen-3-yl)acetaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which includes Oxo(thiophen-3-yl)acetaldehyde, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular formula of this compound is C6H4O2S . It has an average mass of 140.160 Da and a monoisotopic mass of 139.993195 Da .Chemical Reactions Analysis

Thiophene derivatives, including this compound, are known to undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3g/cm3 and a boiling point of 210.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Producción de (S)-Duloxetina

Oxo(thiophen-3-yl)acetaldehyde se utiliza en la producción de (S)-duloxetina, un fármaco antidepresivo de gran éxito . Las células completas de Rhodotorula glutinis redujeron N-metil-3-oxo-3-(tiofen-2-il)propanamida a 30 g/l a (S)-N-metil-3-hidroxi-3-(2-tienil)propionamida, un intermedio en la producción de (S)-duloxetina .

Síntesis de Derivados de Tiofeno

Los derivados de tiofeno se sintetizan por ciclización de alquinos funcionalizados . Estos procesos permiten la construcción del anillo de tiofeno con el patrón de sustitución deseado de forma regioespecífica y en un solo paso .

Proceso de Bioreducción

El proceso de bioreducción se lleva a cabo con 10 g de sustrato/l y 14 g de CDW/l a 30 C durante 24 h . Este proceso es altamente enantioselectivo y eficiente .

Aplicaciones Antimicrobianas

Los derivados de tiofeno, que se pueden sintetizar a partir de this compound, muestran actividades antimicrobianas .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de tiofeno también se utilizan por sus propiedades analgésicas y antiinflamatorias .

Aplicaciones Antihipertensivas

Se ha descubierto que los derivados de tiofeno tienen efectos antihipertensivos .

Aplicaciones Antitumorales

Los derivados de tiofeno se utilizan por su actividad antitumoral .

Aplicaciones en la Ciencia de Materiales

Los derivados de tiofeno encuentran una amplia aplicación en la ciencia de materiales, como en la fabricación de diodos emisores de luz .

Mecanismo De Acción

Oxo(thiophen-3-yl)acetaldehyde is a reactive compound that is capable of undergoing a variety of chemical reactions. The most common reaction is the condensation reaction with amines and other nucleophiles to form thiophene derivatives. It can also undergo oxidation reactions to form a variety of products such as thiophene-3-carboxaldehyde, thiophene-3-carboxylic acid, and thiophene-2-carboxylic acid.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In in vitro studies, it has been shown to inhibit the growth of several different types of cancer cells. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Oxo(thiophen-3-yl)acetaldehyde is a useful reagent for a variety of laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to handle and can be used in a variety of different reaction conditions. However, it is a highly reactive compound and can form a variety of products depending on the reaction conditions.

Direcciones Futuras

The potential applications of oxo(thiophen-3-yl)acetaldehyde are vast and are still being explored. Potential future directions for research include the development of new synthesis methods for the compound, the development of new reaction conditions for its use, the exploration of its potential as an inhibitor of enzymes, the exploration of its potential as an inhibitor of cancer cell growth, and the exploration of its potential as an antioxidant and anti-inflammatory agent.

Safety and Hazards

Propiedades

IUPAC Name |

2-oxo-2-thiophen-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-3-6(8)5-1-2-9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVFHLJNAMPRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974279 | |

| Record name | Oxo(thiophen-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58759-08-3 | |

| Record name | NSC68905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxo(thiophen-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B1657850.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B1657852.png)

![N-[2-Chloro-4-(3,4-dimethylbenzamido)phenyl]furan-2-carboxamide](/img/structure/B1657858.png)

![(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B1657861.png)

![4-[(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1657862.png)

![2-[2-(2,6-Dichlorophenyl)sulfanylethyl]pyridine](/img/structure/B1657865.png)

![N'-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B1657867.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1657869.png)